molecular formula C42H46F2N12O8 B13508343 6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide

6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide

Cat. No.: B13508343
M. Wt: 884.9 g/mol
InChI Key: MKRKZQMIXDTHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide” is a complex organic molecule It features multiple functional groups, including benzodiazole, morpholine, triazine, piperazine, and isoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:

  • Formation of the benzodiazole ring through cyclization reactions.
  • Introduction of the difluoromethyl group via halogenation or fluorination reactions.
  • Construction of the triazine ring using condensation reactions.
  • Attachment of the morpholine and piperazine rings through nucleophilic substitution reactions.
  • Coupling of the various fragments using amide bond formation reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of high-throughput screening to identify optimal catalysts and solvents.
  • Implementation of continuous flow chemistry to enhance reaction efficiency.
  • Application of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzodiazole or morpholine rings.

    Reduction: Reduction of the triazine ring or other nitrogen-containing groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for targeting specific diseases.

    Industry: As a precursor for the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways. Potential mechanisms might include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with nucleic acids: Modulating gene expression or protein synthesis.

    Disrupting cellular processes: Affecting cell signaling, metabolism, or division.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodiazole, triazine, or piperazine derivatives. Examples could be:

    Benzodiazole derivatives: Known for their biological activity and use in pharmaceuticals.

    Triazine derivatives: Commonly used in herbicides and other agrochemicals.

    Piperazine derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications. Its complex structure allows for specific interactions with biological targets, making it a valuable tool for scientific research and potential therapeutic development.

Properties

Molecular Formula

C42H46F2N12O8

Molecular Weight

884.9 g/mol

IUPAC Name

6-[[4-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-4-oxobutanoyl]amino]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide

InChI

InChI=1S/C42H46F2N12O8/c43-35(44)36-47-26-8-3-4-10-28(26)55(36)42-50-40(49-41(51-42)54-21-23-64-24-22-54)53-19-17-52(18-20-53)33(60)15-14-30(57)45-16-5-1-2-11-31(58)46-27-9-6-7-25-34(27)39(63)56(38(25)62)29-12-13-32(59)48-37(29)61/h3-4,6-10,29,35H,1-2,5,11-24H2,(H,45,57)(H,46,58)(H,48,59,61)

InChI Key

MKRKZQMIXDTHOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCNC(=O)CCC(=O)N4CCN(CC4)C5=NC(=NC(=N5)N6C7=CC=CC=C7N=C6C(F)F)N8CCOCC8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.